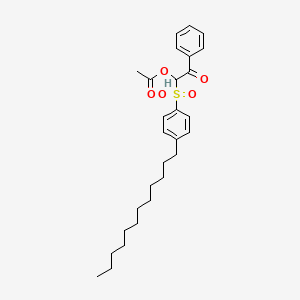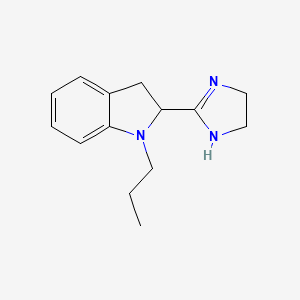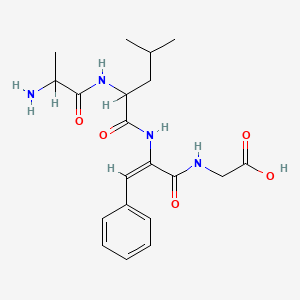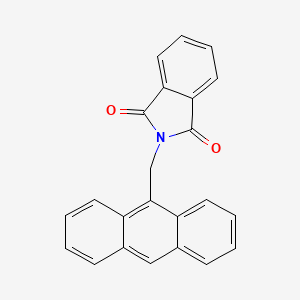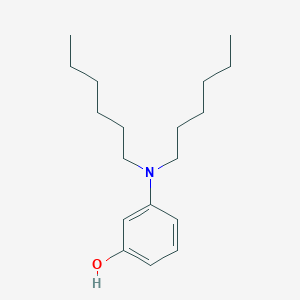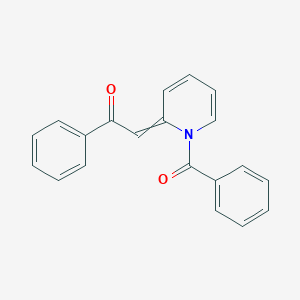![molecular formula C10H9BrO5 B14337931 Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate CAS No. 104885-24-7](/img/structure/B14337931.png)
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate is an organic compound with a complex structure that includes a brominated furan ring and a propanedioate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate typically involves the reaction of 5-bromofurfural with dimethyl malonate in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 5-bromofurfural reacts with the active methylene group of dimethyl malonate to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furanones, reduction can yield hydrogenated furans, and substitution can yield various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate involves its interaction with specific molecular targets. The brominated furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with receptors. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
5-Bromofurfural: A precursor in the synthesis of Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate, with similar reactivity.
Furan-2-carboxylic acid: Another furan derivative with applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of a brominated furan ring and a propanedioate ester group.
Eigenschaften
CAS-Nummer |
104885-24-7 |
|---|---|
Molekularformel |
C10H9BrO5 |
Molekulargewicht |
289.08 g/mol |
IUPAC-Name |
dimethyl 2-[(5-bromofuran-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C10H9BrO5/c1-14-9(12)7(10(13)15-2)5-6-3-4-8(11)16-6/h3-5H,1-2H3 |
InChI-Schlüssel |
AOJNOPRPYAMNPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(=CC1=CC=C(O1)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


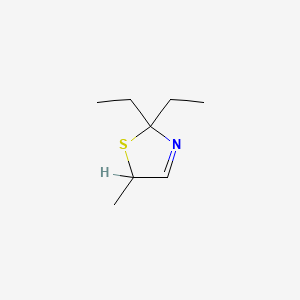
![Tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-3(2H)-one](/img/structure/B14337856.png)
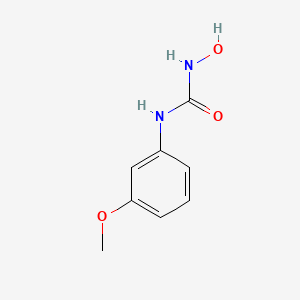
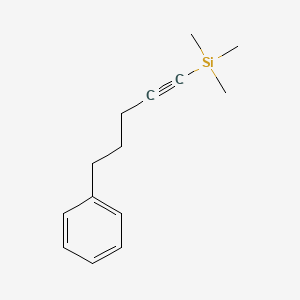
![N-[(3-Ethoxy-2-pyridinyl)methylene]-2-methoxy-6-methylbenzenamine](/img/structure/B14337863.png)

![6-[2-(2-Methyl-1H-pyrrol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14337884.png)
